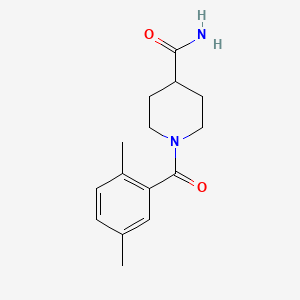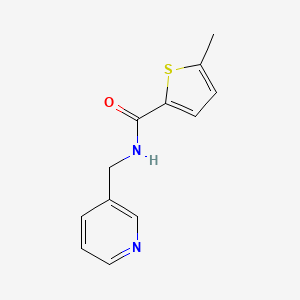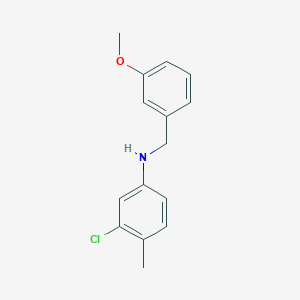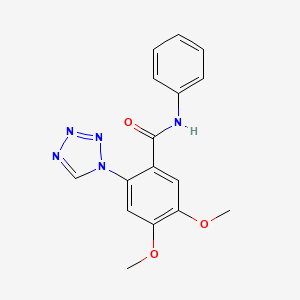![molecular formula C17H24N2O3S B5731992 ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antiviral properties by inhibiting the synthesis of bacterial and viral proteins. Furthermore, it has been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been shown to affect various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. The compound has also been shown to reduce pain perception by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate in lab experiments include its potential therapeutic effects, broad-spectrum activity against cancer cells, bacteria, and viruses, and its ability to modulate various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity, limited information on its pharmacokinetics and pharmacodynamics, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
Métodos De Síntesis
The synthesis of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate involves the reaction between 4-methylthiophenol and 3-(piperazin-1-yl)propanoic acid, followed by the esterification with ethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The purity of the compound is achieved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been studied extensively for its potential therapeutic effects. It has been found to exhibit significant activity against cancer cells, bacteria, and viruses. The compound has also been shown to possess anti-inflammatory, analgesic, and antipsychotic properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVUXYVZSTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)
